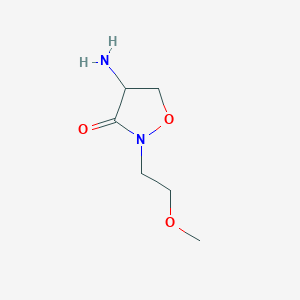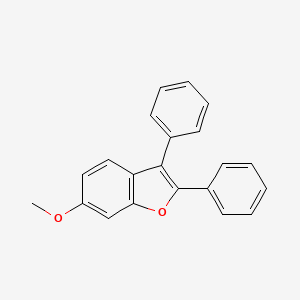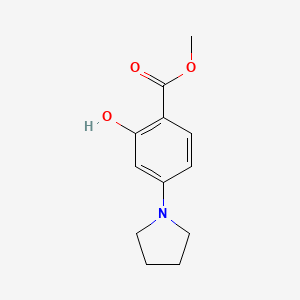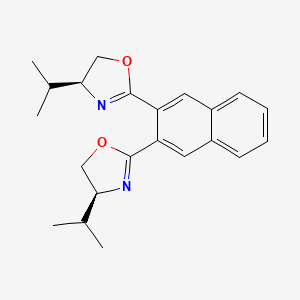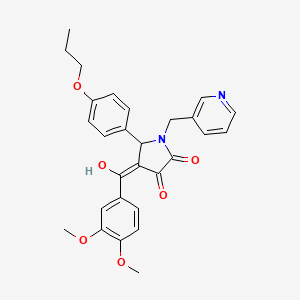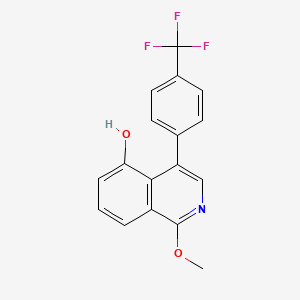![molecular formula C13H12O5 B12890075 [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate CAS No. 89075-89-8](/img/structure/B12890075.png)
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate typically involves the acetylation of 2-acetylbenzofuran followed by the reaction with acetic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown significant activity against various microbial strains and cancer cell lines .
Medicine
The compound’s potential therapeutic applications include the development of new drugs for treating infections and cancer. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate involves its interaction with specific molecular targets in cells. It can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core structure but lacks the acetate group.
Benzofuran-2-yl methyl ketone: Similar structure with a different functional group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases
Uniqueness
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89075-89-8 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(2-acetyl-1-benzofuran-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8(14)12-6-10-4-3-5-11(13(10)18-12)17-7-16-9(2)15/h3-6H,7H2,1-2H3 |
Clé InChI |
USLMAQDZTZNXLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
